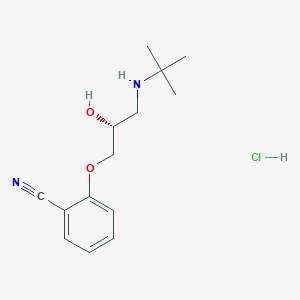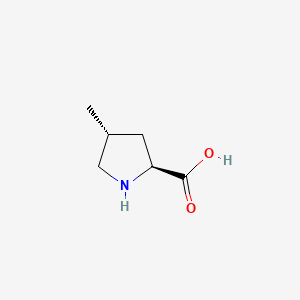
Azido-PEG35-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG35-amine is a polyethylene glycol derivative that contains both an azide group and an amine group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide ester, and carbonyl compounds such as ketones and aldehydes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG35-amine is typically synthesized through a multi-step process involving the functionalization of polyethylene glycolThe reaction conditions often involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like copper sulfate for the azide introduction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG35-amine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes to form triazoles.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form amide bonds.
Reductive Amination: The amine group reacts with carbonyl compounds in the presence of reducing agents
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used catalysts.
Amide Bond Formation: N-hydroxysuccinimide esters and carboxylic acids are typical reagents.
Reductive Amination: Sodium cyanoborohydride or sodium triacetoxyborohydride are used as reducing agents
Major Products
Triazoles: Formed from click chemistry reactions.
Amides: Resulting from amide bond formation.
Secondary Amines: Produced through reductive amination
Wissenschaftliche Forschungsanwendungen
Azido-PEG35-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Azido-PEG35-amine involves its ability to form stable linkages through click chemistry and amide bond formation. The azide group reacts with alkynes to form triazoles, while the amine group forms amide bonds with carboxylic acids. These reactions enable the compound to act as a versatile linker in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG3-amine: A shorter polyethylene glycol derivative with similar functional groups.
Azido-PEG12-amine: Another polyethylene glycol derivative with a different chain length.
Azido-PEG4-amine: A polyethylene glycol derivative with a shorter chain length
Uniqueness
Azido-PEG35-amine is unique due to its longer polyethylene glycol chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQBVVZWHNZSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H146N4O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)
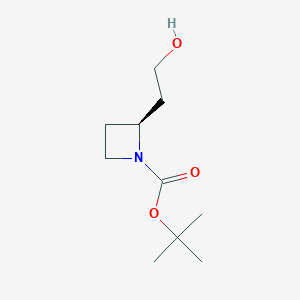
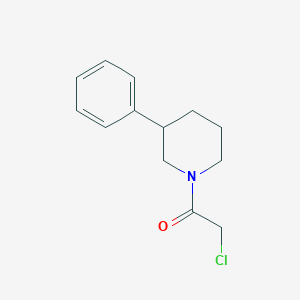

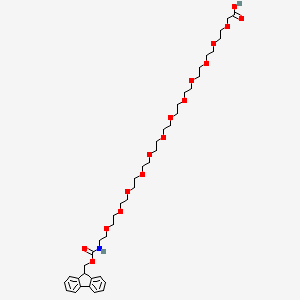

![6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)
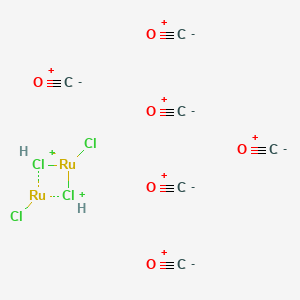
![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)

